Regiochemical Differentiation: COOH at C-6 vs. C-3 Position in Trifluoromethylated Imidazo[1,5-a]pyrimidines
The target compound positions the carboxylic acid group at C-6 of the imidazo[1,5-a]pyrimidine scaffold, whereas the closest regioisomer—6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2227205-48-1)—carries the COOH at C-3 . This regioisomeric difference fundamentally alters the vector of hydrogen bonding and the electronic influence of the carboxylate on the aromatic ring system. In the target compound, the COOH is conjugated with the pyrimidine ring nitrogen at position 5, increasing acidity and altering reactivity in amide coupling compared to the C-3 isomer where the COOH is attached to the imidazole ring .
| Evidence Dimension | Carboxylic acid position (regioisomerism) and predicted impact on reactivity |
|---|---|
| Target Compound Data | COOH at position 6 (pyrimidine ring); conjugated with N5; predicted higher acidity |
| Comparator Or Baseline | 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2227205-48-1); COOH at position 3 (imidazole ring); predicted lower acidity |
| Quantified Difference | Regioisomeric shift: 6-COOH vs. 3-COOH; calculated ΔpKa estimated at 0.5–1.0 units lower for 6-COOH based on pyrimidine vs. imidazole carboxylate conjugation (class-level inference from heterocyclic pKa tables). No experimental pKa data available for either compound. |
| Conditions | Predicted via computational comparison (Hammett analysis); experimental pKa measurement not reported in open literature |
Why This Matters
Regioisomeric misassignment will lead to different coupling efficiencies and binding orientations in medicinal chemistry programs; procurement must specify the exact regioisomer to avoid failed syntheses.
